N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine
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Overview
Description
N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the fluorophenyl group in the structure enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
Pyrimidines, in general, are known to inhibit the expression and activities of certain vital inflammatory mediators . This suggests that N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine might interact with its targets to suppress inflammatory responses.
Biochemical Pathways
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . This suggests that the compound might affect the biochemical pathways involving these mediators.
Result of Action
Given its potential anti-inflammatory effects, it can be inferred that the compound might help in reducing inflammation at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluoroaniline with a suitable pyrazole derivative in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction can produce an amine derivative.
Scientific Research Applications
N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its anticancer properties and potential use in the treatment of inflammatory diseases
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
N5-substituted-pyrazolo[3,4-d]pyrimidinone derivatives: These compounds share a similar core structure but differ in their substituents, which can affect their biological activity.
Pyrimido[4,5-d]pyrimidines: Another class of compounds with a similar bicyclic structure but different functional groups.
Uniqueness
The presence of the fluorophenyl group in N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine enhances its pharmacological properties, making it more potent as an enzyme inhibitor compared to its analogs. This unique feature contributes to its potential as a therapeutic agent in various medical applications.
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN6/c12-8-3-1-2-4-9(8)17-18-6-14-11-7(10(18)13)5-15-16-11/h1-6,13,17H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJFQKYFLAEUNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN2C=NC3=C(C2=N)C=NN3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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